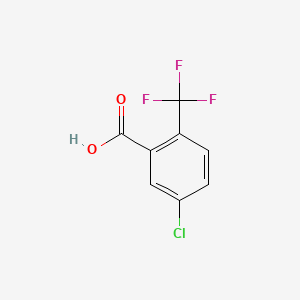

5-Chloro-2-(trifluoromethyl)benzoic acid

Beschreibung

Nomenclature and Chemical Identity

The compound is systematically named 5-Chloro-2-(trifluoromethyl)benzoic acid. Its identity is further defined by a set of unique identifiers and chemical properties that are crucial for its use in a research setting.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 654-98-8 scbt.comindofinechemical.com |

| Molecular Formula | C₈H₄ClF₃O₂ scbt.comindofinechemical.com |

| Molecular Weight | 224.56 g/mol scbt.comsigmaaldrich.com |

| IUPAC Name | This compound |

| Melting Point | 84-85°C indofinechemical.com |

| Purity | Typically ≥97% indofinechemical.com |

Contextual Significance in Contemporary Chemical Science

In modern chemical research, the development of novel molecules for pharmaceuticals, agrochemicals, and advanced materials often relies on the availability of versatile and reactive starting materials. This compound serves as such a precursor, providing a scaffold that can be chemically modified to produce a wide array of target compounds.

This compound is recognized as a key intermediate or "building block" in organic synthesis. sigmaaldrich.comchemicalbook.com Its structure contains multiple reactive sites that allow for a variety of chemical transformations. The carboxylic acid group can undergo reactions such as esterification, amidation, or conversion to an acyl chloride, facilitating its attachment to other molecular scaffolds. ossila.com This versatility allows chemists to incorporate the chloro- and trifluoromethyl-substituted phenyl ring into larger, more complex molecules, making it a valuable intermediate in the synthesis of pharmaceutical compounds. evitachem.com

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry. Halogenated benzoic acids, including fluorinated variants, are important intermediates for creating these structures. For instance, related compounds like 5-Chloro-2,3,4-trifluorobenzoic acid serve as key intermediates in the preparation of quinolone-3-carboxylic acid derivatives, a class of compounds with significant biological activity. researchgate.net The trifluoromethyl group, in particular, is often incorporated into heterocyclic structures like thiazolo[4,5-d]pyrimidines to enhance their pharmacological properties. nih.gov The presence of the reactive carboxylic acid group on this compound allows it to be used in cyclization reactions to form new heterocyclic ring systems.

Classification within Benzoic Acid Derivatives

This compound belongs to the broad class of aromatic carboxylic acids known as benzoic acid derivatives. evitachem.com Its specific classification is further refined by the nature of the substituents attached to the aromatic ring.

The presence of a chlorine atom classifies the molecule as a halogenated benzoic acid. Chloro-substituted benzoic acids are considered highly versatile precursors and intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.gov The halogen atom can serve as a reactive handle for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Furthermore, C-H halogenation is a strategic tool for the late-stage modification of complex molecules, and halogenated benzoic acids are common scaffolds in drug discovery. acs.org

The combination of both a chloro and a trifluoromethyl substituent on the benzoic acid ring is critical to the compound's utility.

Trifluoromethyl (-CF₃) Group : This group is strongly electron-withdrawing, which significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. ontosight.ai The incorporation of fluorine atoms, and particularly the -CF₃ group, can enhance the lipophilicity (fat-solubility) and metabolic stability of a molecule. nih.govnih.gov In drug design, improved lipophilicity can facilitate the transport of a molecule across biological membranes, potentially increasing its bioavailability. nih.govnih.gov

Chloro (-Cl) Group : The chlorine atom is also an electronegative, electron-withdrawing substituent. Its presence on the aromatic ring influences the molecule's electronic properties and can enhance binding affinity to biological targets. ossila.com For example, in the design of certain kinase inhibitors, a chloride substituent was shown to improve the molecule's ability to bind to its target protein. ossila.com

The specific placement of these groups on the benzoic acid ring—the trifluoromethyl group at the ortho position and the chlorine atom at the meta position relative to the carboxylic acid—creates a unique electronic and steric environment. This arrangement influences the molecule's reactivity and its interactions in biological systems, making this compound a precisely functionalized building block for targeted chemical synthesis. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Chloro-2,3,4-trifluorobenzoic acid |

| Benzoic acid |

| Diclofenac |

| Quinolone-3-carboxylic acid |

Historical Perspective of Related Compound Synthesis and Application

The development and study of compounds structurally related to this compound are rooted in the broader history of organofluorine chemistry. The introduction of trifluoromethyl (-CF3) groups and chlorine atoms onto aromatic rings, particularly benzoic acid scaffolds, has been a pivotal strategy in the synthesis of molecules for pharmaceutical and agrochemical applications.

The initial exploration of trifluoromethyl groups in relation to biological activity began as early as 1927. wikipedia.org However, it was not until the mid-20th century that research intensified, driven by the discovery that the -CF3 group could significantly alter the electronic and steric properties of a molecule. wikipedia.org This often leads to enhanced efficacy, stability, and bioavailability.

Early synthetic methods for introducing the trifluoromethyl group were often challenging. A foundational method was developed by Frédéric Swarts in 1892, which utilized antimony fluoride (B91410) to convert benzotrichloride (B165768) into trifluoromethylbenzene. wikipedia.org Over the decades, synthetic chemists have developed a vast array of more efficient and milder trifluoromethylation reagents and techniques.

The strategic placement of a chlorine atom, as seen in chloro-substituted benzoic acids, has also been a long-standing practice in medicinal and agricultural chemistry. nih.govdrugbank.com These compounds serve as versatile precursors and intermediates in the synthesis of pesticides and other bioactive molecules. nih.govresearchgate.net

The convergence of these two fields—trifluoromethylation and chlorination of aromatic acids—led to the creation of a diverse family of compounds. A significant application of trifluoromethyl-substituted aromatic compounds has been in the development of pharmaceuticals. For instance, several notable drugs, including the antidepressant fluoxetine (B1211875) and the nonsteroidal anti-inflammatory drug (NSAID) celecoxib, feature a trifluoromethyl group. wikipedia.org Similarly, the agrochemical sector has utilized this structural motif in widely used herbicides like trifluralin. wikipedia.org

The timeline below highlights key milestones in the development of synthetic methods and the application of related compounds, providing a historical context for the emergence of complex molecules like this compound.

Table 1: Historical Milestones in the Synthesis and Application of Related Compounds

| Year/Era | Milestone | Significance |

| 1892 | Frédéric Swarts develops an early method for trifluoromethylation using antimony fluoride. wikipedia.org | This represents one of the first successful syntheses of trifluoromethyl aromatic compounds, laying the groundwork for future organofluorine chemistry. wikipedia.org |

| 1927 | F. Lehmann conducts the first investigation into the relationship between trifluoromethyl groups and biological activity. wikipedia.org | This marks the beginning of the exploration of trifluoromethylated compounds for potential biological applications. wikipedia.org |

| 1954 | The first fluoro-pharmaceutical, fludrocortisone, is brought to market. nih.govacs.org | This event demonstrated the viability and therapeutic potential of incorporating fluorine into drug molecules, spurring further research. nih.govacs.org |

| 1968 | The McLoughlin-Thrower reaction is developed for coupling iodofluoroalkanes with iodoaromatic compounds. wikipedia.org | This provided an early and important copper-mediated method for forming carbon-carbon bonds to create trifluoromethylated aromatics. wikipedia.org |

| 1984 | Development of the first diaryl(trifluoromethyl)sulfonium salt reagent for electrophilic trifluoromethylation. wikipedia.org | This offered a new pathway for adding a "CF3+" equivalent to molecules, expanding the toolkit for synthetic chemists. wikipedia.org |

| 1990 | S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) is documented as a commercially available trifluoromethylation reagent. wikipedia.org | The commercial availability of stable and effective reagents facilitated broader research and application of trifluoromethylation reactions. wikipedia.org |

The continuous evolution of synthetic methodologies has made previously inaccessible molecules readily available for research, leading to new discoveries in various scientific fields.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLFUSUVWNEKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378758 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-98-8 | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 654-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 5 Chloro 2 Trifluoromethyl Benzoic Acid and Its Analogues

Chemical Reactivity Profiles

The reactivity of 5-Chloro-2-(trifluoromethyl)benzoic acid is a composite of the individual characteristics of its functional groups, significantly modulated by their electronic interactions. The carboxylic acid moiety engages in reactions typical for its class, while the chloro and trifluoromethyl groups profoundly influence the reactivity of the benzene (B151609) ring.

Reactions Typical of Carboxylic Acids

The carboxyl group (-COOH) is the primary site for several fundamental organic transformations, including decarboxylation and reduction.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a key reaction of carboxylic acids. For aromatic carboxylic acids like benzoic acid, this transformation is generally challenging due to the strength of the sp² C-C bond between the ring and the carboxyl carbon. Achieving decarboxylation often requires high temperatures or specialized catalytic systems. nih.gov

While specific studies on the decarboxylation of this compound are not extensively detailed in readily available literature, several general pathways can be considered:

Thermal Decarboxylation: This method typically requires forcing conditions, with temperatures often exceeding 140°C. The presence of strong electron-withdrawing groups, such as the trifluoromethyl and chloro substituents on the ring, can influence the thermal stability and the energy barrier for this reaction. researchgate.net

Catalytic Decarboxylation: Transition metals, particularly copper and silver salts, are known to catalyze the decarboxylation of benzoic acids. nih.govgoogle.com These reactions often proceed via the formation of a metal carboxylate intermediate. For instance, a protocol for the decarboxylative hydroxylation of benzoic acids has been developed using a copper-based system, which proceeds through a radical mechanism initiated by a photoinduced ligand-to-metal charge transfer (LMCT). nih.gov

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a mild method for the decarboxylation of aryl carboxylic acids to generate aryl radicals. rsc.org This approach often involves the in situ formation of an activated intermediate, such as an acyl hypobromite, which can then undergo facile decarboxylation at much lower temperatures than traditional thermal methods. rsc.org

The efficiency and feasibility of these pathways for this compound would depend on the specific reaction conditions employed.

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires potent reducing agents, as carboxylic acids are among the more difficult functional groups to reduce. Common reagents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It is generally more selective than LiAlH₄ and will not reduce certain other functional groups.

In the context of related molecules, it has been noted that catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst), a method used to reduce nitro groups, does not typically reduce the carboxylic acid group. researchgate.net This highlights the stability of the carboxyl moiety under these specific reductive conditions. The reduction of this compound would thus likely require the use of strong hydride donors like LiAlH₄ or borane.

Reactivity Influenced by Halogen and Trifluoromethyl Substituents

The presence of the chloro (-Cl) and trifluoromethyl (-CF₃) groups, in addition to the carboxylic acid (-COOH) group, has a profound impact on the electron density and reactivity of the aromatic ring. All three are electron-withdrawing groups, which significantly deactivates the ring towards electrophilic attack.

The deactivating strength of these groups generally follows the order: -CF₃ > -COOH > -Cl.

Trifluoromethyl Group (-CF₃): This group is a powerful deactivator due to the strong negative inductive effect (-I) of the three fluorine atoms. It withdraws electron density from the ring, making it much less nucleophilic.

Carboxylic Acid Group (-COOH): This group is also deactivating, acting through both a negative inductive effect (-I) and a negative resonance effect (-M).

The collective effect of these three electron-withdrawing substituents renders the aromatic ring of this compound highly electron-deficient. This property makes the compound susceptible to nucleophilic aromatic substitution under certain conditions, while making electrophilic aromatic substitution exceptionally difficult.

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating |

| -CF₃ | Strongly electron-withdrawing (-I) | None | Strongly Deactivating |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating |

Mechanistic Investigations

Understanding the reaction mechanisms provides insight into the regioselectivity and feasibility of transformations involving this compound.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The general mechanism involves a three-step process:

Generation of a strong electrophile (E⁺), often requiring a catalyst. masterorganicchemistry.com

Attack of the π-electron system of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org This step is typically the rate-determining step. mnstate.edu

Deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring and yields the substitution product. libretexts.org

For this compound, the feasibility and outcome of an EAS reaction are governed by the strong deactivation of the ring and the directing effects of the substituents. Substituents on a benzene ring direct incoming electrophiles to specific positions.

-COOH and -CF₃ groups: These are meta-directors because they withdraw electron density most strongly from the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack.

-Cl group: This is an ortho, para-director. Despite being deactivating, its resonance effect directs the incoming electrophile to the positions ortho and para to itself.

In this compound, the available positions for substitution are C3, C4, and C6.

The -COOH group at C1 directs meta to C3.

The -CF₃ group at C2 directs meta to C4 and C6.

The -Cl group at C5 directs ortho to C4 and C6.

The directing effects of the -CF₃ and -Cl groups are reinforcing, both pointing towards positions C4 and C6. However, the cumulative deactivating effect of all three electron-withdrawing groups makes the ring extremely unreactive towards electrophiles. Any EAS reaction would require very harsh conditions (e.g., forcing temperatures, strong acid catalysts), and the yields would likely be low. libretexts.org The strong deactivation is the dominant factor controlling the reactivity of this molecule in EAS reactions.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent Position | Substituent | Type | Directs Electrophile To Position(s) |

|---|---|---|---|

| C1 | -COOH | Deactivating | 3 (meta) |

| C2 | -CF₃ | Deactivating | 4, 6 (meta) |

| C5 | -Cl | Deactivating | 4, 6 (ortho, para) |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Lithium aluminum hydride |

| Borane |

| Diethyl ether |

Nucleophilic Attack Pathways in Derivatization

The derivatization of this compound and its analogues often involves nucleophilic attack at the carboxylic acid group. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent influences the reactivity of the aromatic ring and the carboxylic acid moiety. Synthesis of various derivatives, such as amides and esters, proceeds through pathways that are common for carboxylic acids but are electronically modulated by the substituents.

One common derivatization involves the conversion of the carboxylic acid to an acid chloride, which then readily reacts with nucleophiles. For instance, the synthesis of N-acyl-α-amino acids can be achieved by reacting the corresponding acid chloride with an amino acid in a basic solution. In the case of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, a related aromatic carboxylic acid, its acid chloride derivative is used to form an amide bond with the amino group of valine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Another pathway for derivatization is the direct reaction of the carboxylic acid with a nucleophile, often in the presence of a coupling agent. For example, the synthesis of pyrazole-derived anilines involves the reductive amination of a pyrazole-derived aldehyde, which is synthesized from 4-acetylbenzoic acid and 4-(trifluoromethyl)phenyl hydrazine. nih.gov While this example starts from a different benzoic acid derivative, the principles of nucleophilic attack are fundamental.

The electronic properties of the substituents on the benzoic acid ring play a crucial role in these reactions. The trifluoromethyl group at the ortho position and the chloro group at the meta position (relative to the trifluoromethyl group) are both electron-withdrawing. This electronic effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric hindrance from the bulky trifluoromethyl group at the ortho position can also influence the reaction rate and the approach of the nucleophile.

Ortho Deuteration Experiments in Reaction Mechanism Elucidation

Ortho deuteration experiments are a powerful tool for elucidating reaction mechanisms, particularly for reactions involving C-H bond activation. researchgate.net In the context of this compound and its analogues, such experiments can provide valuable insights into metal-catalyzed derivatization reactions. For instance, palladium-catalyzed ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium (B1214612) source has been developed. dntb.gov.ua This method can be applied to understand the mechanism of ortho-functionalization reactions.

The general mechanism for such a reaction involves the coordination of the palladium catalyst to the carboxylic acid, followed by a concerted metalation-deprotonation step at the ortho position. nih.gov This leads to the formation of a palladacycle intermediate. Subsequent reaction with a deuterium source, such as D₂O, results in the incorporation of deuterium at the ortho position and regeneration of the catalyst.

By conducting these experiments with this compound, one could determine the lability of the ortho C-H bonds and the feasibility of directed C-H activation pathways. The rate of deuterium incorporation can provide information about the kinetics of the C-H activation step. Furthermore, by comparing the reactivity of different substituted benzoic acids, the electronic and steric effects of the substituents on the reaction mechanism can be investigated. For example, an unusually lower reactivity in para- and ortho-substituted benzoic acids toward hydrogen isotope exchange has been observed, with reaction temperature being a critical parameter. dntb.gov.ua

The use of a transient directing group, such as an amino acid, can also facilitate ortho-selective deuteration. nih.gov In this approach, the directing group reversibly coordinates to both the substrate and the metal catalyst, bringing the catalyst into close proximity to the target C-H bond. This strategy enhances the efficiency and selectivity of the deuteration process. Studying the ortho deuteration of this compound under these conditions could reveal detailed mechanistic information about directed functionalization reactions.

Photochemical and Degradation Pathways of Related Compounds

Aqueous Photolysis Studies and Half-Life Determination

The aqueous photolysis of aromatic compounds containing trifluoromethyl and chloro substituents is an important environmental degradation pathway. Studies on analogues of this compound, such as trifluoromethylphenols and fluorinated pesticides, provide insights into their photochemical fate. The photolytic half-life of these compounds is influenced by factors such as the nature and position of substituents, pH, and the presence of photosensitizers. researchgate.net

For example, the photolysis of (trifluoromethyl)phenol model compounds is pH-dependent, with faster degradation rates observed at higher pH values. nih.gov This is attributed to the deprotonation of the phenolic hydroxyl group, which alters the electronic properties and absorption spectra of the molecule. Similarly, the photolysis of the pharmaceutical fluoxetine (B1211875), which contains a trifluoromethylphenyl group, is also pH-dependent. nih.gov

The table below summarizes the photolytic half-lives of some trifluoromethyl-containing aromatic compounds under different conditions.

| Compound | Conditions | Half-life | Reference |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 365 nm, pH 9 | 22 hours | researchgate.net |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | 365 nm, pH 7 | 91.7 hours | researchgate.net |

| 3-Trifluoromethyl-4-aminophenol | - | 2.3 minutes | researchgate.net |

| Penoxsulam | Direct photolysis | 1-17 hours | nih.gov |

| Florasulam | Direct photolysis | 1-17 hours | nih.gov |

| Fluroxypyr | Direct photolysis | 1-17 hours | nih.gov |

Direct photolysis is a significant degradation process for several fluorinated pesticides, with half-lives in the range of hours under laboratory conditions. nih.gov However, sorption to particles or sediments in natural waters could increase these half-lives.

Degradation Products and Transformation Pathways in Environmental Contexts

The environmental degradation of compounds related to this compound can proceed through various transformation pathways, leading to a range of degradation products. These pathways include photolysis, hydrolysis, and microbial degradation. numberanalytics.com The strong carbon-fluorine bond in the trifluoromethyl group generally imparts high persistence to these molecules. numberanalytics.comnih.gov

Photodegradation is a key transformation pathway for many fluorinated aromatic compounds. For instance, the photolysis of fluorinated pesticides can lead to the formation of fluoride (B91410) ions as a major end-product, indicating the cleavage of the C-F bond. nih.gov In the case of fluroxypyr, up to 100% defluorination has been observed. nih.gov The presence of trifluoromethyl and difluoromethyl groups can also lead to the formation of trifluoroacetic acid (TFA) and difluoroacetic acid, respectively. nih.gov The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to undergo photohydrolytic degradation to produce TFA. researchgate.net

Microbial degradation can also play a role in the transformation of fluorinated benzoic acids. For example, Pseudomonas sp. B13 can cometabolize monofluorobenzoates, with 4-fluorobenzoate (B1226621) being completely degraded. nih.gov The degradation pathway involves initial dioxygenation and subsequent ring cleavage. During the cometabolism of 2-fluorobenzoate, fluoride is eliminated in the initial step. nih.gov

The table below lists some of the identified degradation products of related fluorinated aromatic compounds.

| Parent Compound | Degradation Pathway | Degradation Products | Reference |

| 3-Trifluoromethyl-4-nitrophenol (TFM) | Photolysis | Trifluoroacetic acid (TFA) | researchgate.net |

| Fluroxypyr | Photolysis | Fluoride | nih.gov |

| Penoxsulam | Photolysis | Trifluoroacetate, Difluoroacetate | nih.gov |

| Florasulam | Photolysis | Trifluoroacetate, Difluoroacetate | nih.gov |

| 2-Fluorobenzoate | Microbial cometabolism | Fluoride | nih.gov |

| 4-Fluorobenzoate | Microbial degradation | Complete degradation | nih.gov |

The formation of persistent and potentially toxic degradation products, such as TFA, is a significant concern in the environmental fate of fluorinated compounds. researchgate.netnih.gov

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Methodologies

Spectroscopy is a fundamental tool for elucidating the molecular structure of 5-Chloro-2-(trifluoromethyl)benzoic acid, with each technique offering unique information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. For substituted benzoic acids, ¹H and ¹³C NMR provide definitive data for structural confirmation.

While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be inferred from related structures such as 3,5-Bis(trifluoromethyl)benzoic acid. In such compounds, the aromatic protons typically appear in the range of 8.1 to 8.6 ppm. The single proton situated between two electron-withdrawing groups would be expected to have the highest chemical shift (most downfield) due to deshielding effects. The carboxylic acid proton is also characteristic, typically appearing as a broad singlet significantly downfield, often above 10 ppm, though its position can be highly dependent on solvent and concentration.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is a key indicator, generally resonating in the range of 165-175 ppm. The carbon atom attached to the trifluoromethyl group exhibits a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | ~7.8-8.0 | Doublet of doublets (dd) | ~8.5, ~2.0 |

| H-4 | ~7.6-7.8 | Doublet of doublets (dd) | ~8.5, ~2.5 |

| H-6 | ~8.0-8.2 | Doublet (d) | ~2.5 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, characteristic absorption bands are expected. A very broad absorption between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also prominent, usually found in the 1100-1350 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, typically between 600 and 800 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like benzoic acid derivatives exhibit characteristic absorptions in the ultraviolet region. For a related compound, 2-chloro-benzoic acid, absorption maxima are observed around 230 nm and 280 nm. The presence of the trifluoromethyl and chloro substituents on the benzene (B151609) ring is expected to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. Studies on similar molecules, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, show intense electronic transitions corresponding to π→π* excitations within the aromatic system. researchgate.net

Table 2: Characteristic IR Absorption Bands for Substituted Benzoic Acids This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch (dimer) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong |

| C-F (CF₃) | Stretch | 1100-1350 | Strong |

| C-Cl | Stretch | 600-800 | Medium-Weak |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular weight of this compound is 224.56 g/mol .

Under electron ionization (EI), the molecular ion peak ([M]⁺) at m/z ≈ 224/226 would be expected, with the characteristic 3:1 isotopic pattern for a single chlorine atom. The fragmentation of benzoic acids is well-documented. docbrown.info Common fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This results in the formation of a stable acylium ion, [M-17]⁺, which would be a prominent peak at m/z ≈ 207/209.

Loss of a carboxyl group (-COOH): This leads to the [M-45]⁺ fragment at m/z ≈ 179/181.

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would produce a fragment at m/z ≈ 189.

For the related isomer, 2-(Trifluoromethyl)benzoic acid (molecular weight 190.12 g/mol ), the mass spectrum shows a molecular ion peak at m/z 190, with major fragments at m/z 173 (loss of -OH) and 145 (loss of -COOH). nih.gov This supports the predicted fragmentation pattern for this compound.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds provides significant insight into its expected solid-state conformation.

The crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid reveals that the substituents cause considerable steric strain, forcing the carboxylic acid and nitro groups to twist significantly out of the plane of the benzene ring. iucr.org In this related molecule, the nitro group is oriented nearly perpendicular to the ring. A similar effect is anticipated for this compound, where the bulky trifluoromethyl group at the ortho position would likely cause the carboxylic acid group to rotate out of the aromatic plane to minimize steric hindrance. This twisting influences the electronic properties and intermolecular packing of the molecule.

In the solid state, carboxylic acids almost universally form hydrogen-bonded dimers. rsc.org The carboxylic acid groups of two separate molecules interact through a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric eight-membered ring. This is a highly robust supramolecular synthon.

Conformational Analysis and Rotational Disorder

The molecular structure of this compound, featuring a bulky trifluoromethyl group and a chlorine atom on the benzene ring, gives rise to interesting conformational behavior. The primary source of conformational isomerism in benzoic acids is the rotation around the single bond connecting the carboxylic acid group (-COOH) to the aromatic ring. The orientation of the -COOH group relative to the ring is subject to steric and electronic influences from its substituents.

For this compound, the large trifluoromethyl group at the ortho-position creates significant steric hindrance. This forces the carboxylic acid group to rotate out of the plane of the benzene ring to minimize repulsive forces. mdpi.comuc.ptnih.gov Computational studies on similarly ortho-substituted benzoic acids, such as 2,6-dichlorobenzoic acid, have shown that the carboxylic moiety can be twisted almost perpendicularly to the ring to avoid clashes between the ortho substituents and the oxygen atoms of the carboxylic group. mdpi.com In the case of 2-(trifluoromethyl)benzaldehyde, the trans conformer (where the C=O bond is directed away from the CF3 group) is favored. rsc.org A similar preference can be anticipated for this compound.

The rotation around the C-C bond results in a potential energy surface with distinct minima corresponding to stable conformers. The energy barriers for interconversion between these conformers are typically low, on the order of a few kJ/mol. nih.gov However, the significant steric bulk of the CF3 group likely raises this barrier compared to less substituted benzoic acids.

In the crystalline state, this conformational flexibility can lead to rotational disorder. This phenomenon occurs when a molecule can adopt multiple orientations within the crystal lattice with nearly equal energy. acs.org For substituted benzenes, chemically similar groups can sometimes alternate positions with a minimal energy penalty, leading to static orientational disorder. acs.org In the case of this compound, the entire molecule or the carboxylic acid and trifluoromethyl groups might exhibit disorder, where the molecule adopts slightly different rotational positions from one unit cell to another. This disorder can be influenced by factors like crystallization conditions and solvent presence. researchgate.net

| Substituent | Position | Predicted Influence on -COOH Orientation | Rationale |

|---|---|---|---|

| -CF3 | 2 (ortho) | Strongly forces the -COOH group out-of-plane | High steric bulk creates repulsive interactions with the carboxylic acid group. mdpi.comrsc.org |

| -Cl | 5 (meta) | Minimal direct steric effect; influences electronic properties | The meta position is too distant to cause significant steric clash with the -COOH group. |

Computational Chemistry and Modeling

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. dntb.gov.uamdpi.com For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular geometry, stability, and reactivity. mdpi.comresearchgate.net

DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For this molecule, a significant outcome of geometry optimization is the predicted dihedral angle between the plane of the benzene ring and the carboxylic acid group, which is expected to be large due to the ortho-trifluoromethyl group. mdpi.com

Once the geometry is optimized, a range of electronic properties can be calculated. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. The MEP visualizes the charge distribution, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). dntb.gov.ua For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and positive potential around the acidic hydrogen and the trifluoromethyl group, indicating sites for potential intermolecular interactions. researchgate.net

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | ~ 3.5 D | Measures the overall polarity of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemijournal.com These models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. nih.govmdpi.com

The development of a QSAR model for a class of compounds including this compound would involve several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., hydrophobicity, molar refractivity), electronic properties (from DFT), and topological indices that describe the molecule's shape and connectivity. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. chemijournal.commdpi.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in model creation. nih.gov

For benzoic acid derivatives, QSAR studies have shown that properties like hydrophobicity, aromaticity, and specific electronic features are often crucial for their biological activity. nih.gov A QSAR model could be used to predict the potential efficacy of this compound as, for example, an antibacterial agent or an enzyme inhibitor, guiding further experimental investigation. researchgate.net

| Step | Description | Example Tools/Methods |

|---|---|---|

| 1. Data Curation | Compile a set of molecules with known activities (training and test sets). | ChEMBL, PubChem databases. |

| 2. Structure Optimization | Calculate the 3D structure and lowest energy conformation for each molecule. | DFT, Molecular Mechanics. |

| 3. Descriptor Calculation | Compute numerical values representing molecular properties. | Software like DRAGON, PaDEL-Descriptor. |

| 4. Model Generation | Develop a statistical model linking descriptors to activity. | Partial Least Squares (PLS), Support Vector Machines (SVM). mdpi.com |

| 5. Model Validation | Assess the statistical significance and predictive ability of the model. | Cross-validation (Q²), Prediction for external test set (R²pred). nih.gov |

In Silico Prediction of Environmental Fate and Ecotoxicological Effects

In silico (computer-based) methods are increasingly used to predict the environmental fate and ecotoxicological effects of chemicals, providing a rapid and cost-effective alternative to experimental testing. serdp-estcp.milmdpi.com These predictive models are crucial for assessing the potential environmental risks of compounds like this compound, which is a halogenated organic compound. Halogenated organics are often noted for their environmental persistence. nih.govresearchgate.netrsc.org

Several key endpoints are estimated to understand a chemical's behavior in the environment. Software suites like the US EPA's Estimation Program Interface (EPI Suite)™ integrate various models to predict these properties based solely on the chemical structure. epa.govepisuite.dev

Key predicted properties include:

Octanol-Water Partition Coefficient (log KOW): This value indicates a chemical's tendency to partition between fatty tissues and water, serving as a key indicator for bioaccumulation potential.

Soil Organic Carbon-Water Partitioning Coefficient (KOC): This predicts how strongly a chemical will adsorb to soil and sediment, affecting its mobility in the environment.

Biodegradability: Models predict the likelihood and rate at which a chemical will be broken down by microorganisms.

Atmospheric Fate: The rate of reaction with atmospheric oxidants (e.g., hydroxyl radicals) is estimated to determine the chemical's persistence in the air. epa.gov

Aquatic Toxicity: Programs like ECOSAR™ (part of EPI Suite) predict the acute and chronic toxicity to aquatic organisms such as fish, invertebrates, and algae. episuite.dev

These predictions are vital for regulatory assessments and for prioritizing chemicals for further experimental testing. For this compound, its halogenated structure suggests that persistence and potential for bioaccumulation would be key areas of concern to evaluate using these in silico tools. nih.gov

| Model (from EPI Suite™) | Predicted Parameter | Environmental Significance |

|---|---|---|

| KOWWIN™ | log KOW (Octanol-Water Partition Coefficient) | Potential for bioaccumulation in organisms. epa.gov |

| KOCWIN™ | log KOC (Soil Adsorption Coefficient) | Mobility in soil and potential for groundwater contamination. epa.gov |

| BIOWIN™ | Probability of aerobic and anaerobic biodegradation | Persistence of the chemical in the environment. epa.gov |

| AOPWIN™ | Atmospheric oxidation rate | Persistence and long-range transport in the atmosphere. episuite.dev |

| ECOSAR™ | Aquatic toxicity (LC50, EC50) | Risk to aquatic ecosystems. episuite.dev |

Applications and Translational Research

Medicinal Chemistry and Pharmaceutical Development

5-Chloro-2-(trifluoromethyl)benzoic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group is significant, as it can enhance key properties of a drug candidate, such as metabolic stability and binding affinity, by increasing lipophilicity. mdpi.comnih.gov

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. In drug discovery, modifying molecular structures is a key strategy to improve biological and physicochemical properties. nih.gov This compound acts as a starting material for creating novel molecules, particularly in the development of agents targeting kinases and other proteins involved in disease. For instance, it has been used in the molecular design of pyrimidine-based Aurora kinase inhibitors, where the chloro substituent can enhance binding affinity to the target protein. ossila.com Its structure is also foundational for synthesizing key intermediates for quinolone-3-carboxylic acid derivatives, which are a well-established class of antibacterial agents. researchgate.net

The chemical structure of this compound is employed as a scaffold, or a core framework, for constructing a variety of biologically active molecules. bohrium.commdpi.com A scaffold provides the essential three-dimensional arrangement for functional groups that interact with biological targets. nih.gov The benzoic acid portion of the molecule allows for relatively straightforward chemical modifications, such as amidation, to attach it to other molecular structures. ossila.com This adaptability makes it a valuable component in the synthesis of diverse compounds, including pyrazole (B372694) derivatives, which have been investigated for their potent antimicrobial activities. nih.govnih.gov The combination of the chloro and trifluoromethyl groups on the benzene (B151609) ring provides a unique electronic and steric profile that can be exploited in the design of selective and potent therapeutic agents. mdpi.com

Derivatives synthesized from this compound have been explored for their potential anti-inflammatory properties. Inflammation is a complex biological response, and compounds that can modulate this process are of significant therapeutic interest. mdpi.commdpi.com Research has involved creating new molecules from this benzoic acid derivative and testing their ability to inhibit key inflammatory pathways. For example, benzimidazole (B57391) derivatives containing a trifluoromethyl group have been shown to effectively inhibit pro-inflammatory enzymes and cytokines. researchgate.net In studies using carrageenan-induced paw edema in mice, a standard model for acute inflammation, derivatives of similar chloro-benzoxazolone structures have demonstrated anti-inflammatory activity. researchgate.net While direct studies on this compound itself are limited, its use as a scaffold allows for the development of novel compounds that are then screened for effects on inflammatory mediators like cyclooxygenase (COX) enzymes. nih.govnih.gov

The this compound scaffold has been instrumental in the development of new compounds with antimicrobial and antitubercular properties. The emergence of drug-resistant bacteria, including Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. nih.govmdpi.com

Numerous derivatives incorporating the 5-Chloro-2-(trifluoromethyl)phenyl moiety have shown significant activity against Gram-positive bacteria. nih.gov These pathogens are a major cause of infections, and resistance to existing antibiotics is a growing concern. nih.gov In one study, a series of novel pyrazole derivatives were synthesized and tested for their antibacterial efficacy. Several of these compounds, which use a trifluoromethyl-substituted phenyl ring, were found to be potent growth inhibitors of various Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The trifluoromethyl group was identified as a key substituent for potent activity. nih.gov

Below is a data table summarizing the Minimum Inhibitory Concentration (MIC) of selected trifluoromethyl-substituted pyrazole derivatives against Gram-positive bacteria.

| Compound | Substituent | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) |

| 50 | Trifluoromethyl | 0.78–3.125 | >100 |

| 59 | Fluoro-trifluoromethyl | 0.78–1.56 | 6.25 |

| 74 | Trifluoromethyl | 0.78–1.56 | 3.125 |

| 79 | Tetrasubstituted | 0.78 | 0.78 |

Data sourced from research on pyrazole derivatives. nih.gov

The development of new antitubercular agents is a critical area of research, and derivatives containing the this compound scaffold have been investigated for this purpose. researchgate.netnih.gov Sulfonamides derived from 5-chloro-2-hydroxybenzoic acid have been evaluated for their in vitro activity against Mycobacterium tuberculosis and other mycobacterial species. researchgate.netnih.gov In one study, certain sulfonamide derivatives showed notable activity against M. kansasii. nih.gov Another area of research involves fluorophenylbenzohydrazides, which have demonstrated good activity against M. tuberculosis by altering the tryptophan biosynthesis pathway. nih.gov Although these examples are not direct derivatives of this compound, they highlight the utility of the chloro-substituted aromatic acid scaffold in designing molecules with antimycobacterial potential. Research has shown that dihydroquinazolinone derivatives with di-substituted aryl moieties, including halogens, exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against the M. tuberculosis H37Rv strain. nih.gov

Investigation for Antimicrobial and Antitubercular Activity

Mechanisms of Action in Antimicrobial Contexts

While direct studies on the antimicrobial mechanism of this compound are not extensively detailed in the available literature, research on structurally related compounds provides insights into its potential modes of action. Benzoic acid derivatives are known to possess antimicrobial properties, and the introduction of halogen and trifluoromethyl groups can modulate this activity.

The antimicrobial action of benzoic acid derivatives often involves the disruption of microbial cell integrity and function. The lipophilicity conferred by the trifluoromethyl group can enhance the compound's ability to penetrate microbial cell membranes. Once inside the cell, the acidic nature of the carboxyl group can lead to cytoplasmic acidification and metabolic disruption.

Studies on sulfonamides derived from a similar scaffold, 5-chloro-2-hydroxybenzoic acid, have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. nih.gov For instance, certain derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii. nih.gov The mechanism for such compounds is often linked to the inhibition of essential metabolic pathways. In general, flavonoids and other polyphenolic compounds exert antimicrobial effects by suppressing nucleic acid synthesis, disrupting cytoplasmic membrane function, and inhibiting energy metabolism. nih.gov

The presence of electron-withdrawing groups, such as the chloro and trifluoromethyl substituents on the phenyl ring, is often associated with increased antimicrobial activity in various classes of organic compounds. researchgate.net These groups can enhance the molecule's interaction with biological targets, such as enzymes or structural proteins, leading to the inhibition of microbial growth.

| Related Compound Scaffold | Tested Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| 5-chloro-2-hydroxybenzamide derivative | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | Active, with MIC values of 15.62–31.25 μmol/L. nih.gov | nih.gov |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | Active, with MIC values of 1–4 μmol/L. nih.gov | nih.gov |

| General Benzoic Acid Derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Antifungal activity observed, targeting the CYP53 enzyme. nih.gov | nih.gov |

Potential in Cancer Therapeutics through Metabolic Pathway Modification

The scaffold of this compound is of significant interest in the design of novel anticancer agents. Its structural analogues and derivatives have been explored for their ability to modify cellular pathways crucial for tumor growth and survival. While direct studies on this specific molecule are limited, the broader class of substituted benzoic acids has shown promise.

Research into aminobenzoic acid derivatives has demonstrated that they can inhibit tumor growth and metastasis in preclinical models of bladder cancer. nih.gov The mechanism of action for these compounds was linked to the inhibition of the TNFα/NFΚB and iNOS/NO signaling pathways, which are critical for cancer-related inflammation and cell proliferation. nih.gov

Furthermore, the strategy of targeting cancer metabolism is a well-established therapeutic approach. nih.gov Antimetabolites, which are structurally similar to endogenous metabolites, can disrupt essential processes like nucleotide synthesis. For example, the fluorinated pyrimidine (B1678525) analogue 5-fluorouracil (B62378) inhibits thymidylate synthase, thereby limiting DNA replication in rapidly dividing cancer cells. nih.gov The presence of the trifluoromethyl group in this compound makes it a candidate for developing new antimetabolites or enzyme inhibitors. Its structural relative, 5-Fluoro-2-(trifluoromethyl)benzoic acid, is utilized as a building block in the development of novel anti-cancer agents. chemimpex.com

Derivatives such as 2-phenylbenzimidazoles, which can be synthesized from substituted benzoic acids, have also been evaluated for their anticancer properties against various human cancer cell lines, demonstrating that modifications to the core structure can lead to potent antiproliferative activity. researchgate.net

Modulation of Ion Channels (e.g., Maxi-K Channels)

Derivatives of this compound have been identified as modulators of ion channels, which are critical for regulating cellular excitability and signaling. A notable example is the modulation of large-conductance Ca2+-activated potassium (Maxi-K) channels. These channels are widely distributed in the body, including in the brain and smooth muscle, where they help control neurotransmitter release and cellular excitability. nih.gov

A study identified a derivative, 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011), as an opener of Maxi-K channels. scilit.com This finding highlights the potential of using the 5-chloro-phenyl scaffold, combined with a trifluoromethyl-phenyl moiety, to design compounds that can selectively activate these channels. Pharmacological modulation of Maxi-K channels is being explored for therapeutic applications in conditions such as ischemic stroke and cognitive disorders. nih.govnih.gov

Other benzoic acid derivatives have been shown to act as blockers of different types of ion channels, such as chloride channels. mdpi.com This suggests that the benzoic acid scaffold is a versatile platform for developing a range of ion channel modulators, with the specific activity being determined by the substitution pattern on the aromatic ring.

| Compound Class/Derivative | Ion Channel Target | Effect | Reference |

|---|---|---|---|

| 3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one | Maxi-K Channels | Channel Opener. scilit.com | scilit.com |

| Diphenylamine-2-carboxylic acid (DPC) and related compounds | Chloride Channels | Channel Blocker. mdpi.com | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. The substituents on the benzoic acid ring—the chloro group at position 5 and the trifluoromethyl group at position 2—are key determinants of the molecule's electronic and steric properties, which in turn influence its interaction with biological targets.

In the context of antimicrobial activity, SAR studies of related compounds have shown that the presence and position of electron-withdrawing groups are often critical for potency. researchgate.net For example, in a series of benzoic acid derivatives designed as antifungal agents, specific substitutions were found to be essential for inhibiting the target enzyme, CYP53. nih.gov Similarly, in a series of sulfonamides, the inclusion of a 5-chloro-2-hydroxybenzamide moiety was part of a structure that yielded high activity against MRSA. nih.gov

For anticancer applications, SAR studies on 2-phenylbenzimidazoles revealed that the addition of a chloro atom at the 5-position of the benzimidazole ring led to a remarkable increase in antiproliferative activity against several cancer cell lines. researchgate.net This underscores the positive contribution of the chloro substituent to cytotoxic efficacy.

The key takeaways from SAR studies on related structures include:

Electron-Withdrawing Groups : The presence of groups like chlorine and trifluoromethyl often enhances biological activity by modifying the electronic distribution of the molecule and improving binding to target proteins. researchgate.net

Lipophilicity : The trifluoromethyl group significantly increases lipophilicity, which can improve membrane permeability and cellular uptake, a crucial factor for both antimicrobial and anticancer drugs.

Positional Isomerism : The specific placement of substituents on the aromatic ring is critical. The ortho- and meta-positions relative to the carboxylic acid group influence the molecule's conformation and its ability to fit into the active site of an enzyme or the pore of an ion channel.

Agrochemical Applications

The structural features of this compound make it and its derivatives highly suitable for use in agrochemical applications, particularly as herbicides.

Potential in Herbicidal Formulations

Substituted benzoic acids are a known class of herbicides. google.com The combination of a chloro and a trifluoromethyl group on the phenyl ring is a common motif in modern herbicides. A structural analogue, 5-Fluoro-2-(trifluoromethyl)benzoic acid, is noted for its use in the formulation of herbicides and pesticides, where it contributes to enhanced efficacy against a broad spectrum of weeds. chemimpex.com

The herbicidal activity is often linked to the inhibition of essential plant enzymes. For instance, the herbicide Fomesafen, which contains a 5-[2-chloro-4-(trifluoromethyl)phenoxy] group, functions by inhibiting protoporphyrinogen (B1215707) oxidase (PPO). wikipedia.orgnih.gov This enzyme is vital for chlorophyll (B73375) synthesis in plants. Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell membrane disruption and plant death. wikipedia.org Given the structural similarities, derivatives of this compound could be developed into new PPO inhibitors or herbicides with other modes of action.

Use as a Precursor in Specific Herbicide Synthesis (e.g., Fomesafen Intermediate)

This compound is structurally related to key intermediates in the synthesis of specific commercial herbicides, most notably Fomesafen. nih.govgoogle.comgoogle.com Fomesafen is a selective herbicide used for post-emergence control of broadleaf weeds in crops like soybeans. wikipedia.org

The chemical synthesis of Fomesafen involves several steps, starting from different primary materials. One patented method involves the etherification of m-hydroxybenzoic acid with 3,4-dichlorotrifluorotoluene to produce 3-[2-chloro-4-(trifluoromethyl)phenoxyl] benzoic acid. google.com This intermediate is then nitrated to form 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid. google.comgoogle.compatsnap.com This nitrated benzoic acid derivative, which shares the core structure of a chloro- and trifluoromethyl-substituted phenoxy benzoic acid, is a direct precursor that is subsequently converted into Fomesafen. The close structural relationship of these intermediates to this compound highlights its importance as a foundational chemical structure in the synthesis of complex agrochemicals.

Investigation in Fungicide Development

This compound belongs to a class of fluorinated aromatic compounds that are integral to the development of modern agrochemicals. researchgate.net The presence of both chlorine and a trifluoromethyl group on the benzoic acid scaffold can significantly influence the biological activity of derivative compounds. nih.gov Research into related structures, such as fluorinated and chlorinated benzoic acids, has shown their utility as key intermediates in the synthesis of potent fungicides and other crop-protection chemicals. researchgate.netnih.gov

The rationale for investigating compounds like this compound in fungicide development stems from the unique properties imparted by the fluorine and chlorine atoms. The trifluoromethyl group, in particular, is a common feature in many active agrochemical ingredients, known for enhancing metabolic stability and membrane permeability of the final product. nih.govnih.gov Benzoic acid derivatives, in general, have a long history of use as antimicrobial and antifungal agents. researchgate.netnih.gov The specific substitution pattern of this compound makes it a valuable building block for creating new fungicidal molecules with potentially novel modes of action or improved efficacy against resistant fungal strains. nih.gov While direct fungicidal activity of the acid itself is not the primary focus, its role as a precursor is critical for synthesizing more complex and targeted active ingredients.

Materials Science Research

Investigation for Enhanced Thermal and Chemical Resistance

In the realm of materials science, the incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. researchgate.net Fluorinated aromatic compounds, including derivatives of this compound, are sought after for creating high-performance polymers. researchgate.netnumberanalytics.com The strong carbon-fluorine bond contributes to exceptional thermal stability and resistance to chemical degradation in the resulting polymers. researchgate.net

Polymers synthesized using fluorinated building blocks often exhibit a suite of desirable characteristics, including:

High Thermal Stability: Resistance to degradation at elevated temperatures. researchgate.net

Chemical Inertness: Reduced reactivity with various chemicals and solvents. researchgate.net

Lower Water Absorption: The hydrophobic nature of fluorinated groups repels moisture. researchgate.net

Flame Resistance: An inherent property endowed by the halogen content. researchgate.net

Research into polymers like poly(arylene ether)s and aromatic polyimides has demonstrated that the inclusion of trifluoromethyl (–CF3) groups leads to a significant enhancement in these resistance properties, making them suitable for demanding applications in aerospace, electronics, and industrial coatings. researchgate.net

Development of New Materials with Fluorinated Nature

The unique electronic and steric properties of this compound make it a valuable monomer or intermediate for the synthesis of novel fluorinated materials. numberanalytics.com The presence of the trifluoromethyl group can disrupt polymer chain packing, which, while potentially lowering some mechanical properties, can increase solubility and processability. researchgate.netacs.org This allows for the creation of advanced materials that are easier to fabricate into films, fibers, and other forms.

Fluoropolymers are a class of materials known for their unique combination of properties, which has led to their use in a wide array of applications. researchgate.net Research has shown that incorporating fluorinated moieties can lead to materials with low dielectric constants, high gas permeability, and excellent optical transparency. researchgate.net These characteristics are highly desirable for applications in microelectronics, specialized membranes for gas separation, and optical devices. researchgate.netresearchgate.net The synthesis of polymers from monomers containing the trifluoromethyl group is a key strategy for achieving these advanced material profiles. researchgate.net

Environmental Science and Fate Studies

Degradation and Transformation in Soil and Water Systems

The environmental fate of halogenated organic compounds is a critical area of study. epa.gov While specific data on this compound is limited, extensive research on related chlorobenzoic acids (CBAs) provides significant insight into its likely behavior. Microorganisms in soil and sediment have evolved pathways to degrade these compounds under both aerobic and anaerobic conditions. nih.gov

Under aerobic (oxygen-present) conditions, the degradation of CBAs is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic ring, leading to the formation of chlorocatechols. researchgate.netjbarbiomed.com These intermediates are then further metabolized through ring cleavage, ultimately breaking down the compound. jbarbiomed.comnih.gov

Under anaerobic (oxygen-absent) conditions, such as those found in deeper sediments and waterlogged soils, a different primary mechanism occurs. researchgate.net Reductive dehalogenation is often the initial step, where the chlorine atom is removed and replaced by a hydrogen atom. oup.comnih.gov This process can be coupled to other microbial respiration processes, such as denitrification (nitrate reduction). oup.comnih.gov Studies have shown that various monochlorinated benzoic acids can be completely degraded by microbial consortia under these conditions. oup.comnih.gov

The degradation rate and pathway can be influenced by the position of the halogen substituent on the benzoic acid ring. For instance, some studies have found that 2-chlorobenzoate (B514982) is metabolized more slowly than 3- and 4-chlorobenzoate (B1228818) under certain anaerobic conditions. nih.gov

Table 1: Microbial Degradation of Chlorobenzoic Acid (CBA) Isomers This table presents data on related chlorobenzoic acid compounds to illustrate general degradation principles.

| Compound | Condition | Primary Mechanism | Observed Degradation Rate | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic Acid | Aerobic | Dioxygenation | 41 µM/hr by Aeromonas hydrophila | jbarbiomed.com |

| 3-Chlorobenzoic Acid | Anaerobic (Denitrifying) | Reductive Dehalogenation | Readily degraded within 2-4 weeks | nih.gov |

| 4-Chlorobenzoic Acid | Anaerobic (Denitrifying) | Reductive Dehalogenation | Readily degraded within 2-4 weeks | nih.gov |

| 3-Chlorobenzoic Acid | Aerobic | Dioxygenation | 65 µM/hr by Aeromonas hydrophila | jbarbiomed.com |

Assessment of Persistence and Accumulation in Environmental Compartments

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. epa.gov Halogenated organic compounds can be classified as persistent organic pollutants (POPs) if they resist degradation. rsc.org The stability of the carbon-halogen bond often contributes to their persistence.

The tendency of a compound to accumulate in living organisms is known as bioaccumulation. researchgate.netresearchgate.net This is a significant concern for substances that are both persistent and lipophilic (fat-soluble). researchgate.net While many POPs are known to bioaccumulate and biomagnify in food webs, the specific potential for this compound is not well-documented. semanticscholar.orgnih.govnih.gov However, its chemical structure—a halogenated aromatic acid—warrants consideration in this context. Factors such as water solubility, partitioning behavior between water and organic carbon (like soil organic matter), and susceptibility to microbial degradation all play a role in its environmental persistence and accumulation potential. itrcweb.org

Bioremediation Potential of Related Compounds

The bioremediation of this compound is an area of growing interest due to its structural similarity to other persistent halogenated aromatic pollutants. While specific studies on the microbial degradation of this particular compound are limited, a substantial body of research on related chlorinated and fluorinated aromatic compounds provides a strong basis for predicting its potential biodegradability and the metabolic pathways that might be involved. The presence of both a chlorine atom and a trifluoromethyl group on the benzoic acid ring presents unique challenges and opportunities for microbial catabolism.

Microbial degradation of halogenated aromatic compounds is a well-established field, with numerous microorganisms capable of utilizing these substances as carbon and energy sources. nih.gov The key to this process often lies in the enzymatic machinery that can cleave the stable carbon-halogen bonds and disrupt the aromatic ring. researchgate.net The biodegradation of these compounds is generally considered a cost-effective and environmentally friendly approach to remediation. researchgate.net

The process of breaking down halogenated aromatic compounds by microbes can be broadly divided into three main stages: an upper pathway, a middle pathway, and a lower pathway. researchgate.netnih.gov The initial steps in the upper pathway involve converting the toxic halogenated aromatics into common cellular metabolites. researchgate.net The most critical and often most difficult step is the dehalogenation that occurs in the middle pathway. researchgate.netnih.gov

Microbial Degradation of Chlorobenzoic Acids

Chlorobenzoic acids (CBAs) are a class of compounds that have been extensively studied for their susceptibility to microbial degradation. Numerous bacterial strains have been isolated that can mineralize various CBA isomers. For instance, under denitrifying conditions, several Pseudomonas species have been shown to degrade 2-fluoro-, 4-fluoro-, 3-chloro-, and 4-chlorobenzoate. researchgate.net

The initial step in the aerobic degradation of chlorobenzoic acids is often catalyzed by dioxygenase enzymes. nih.gov These enzymes incorporate two hydroxyl groups into the aromatic ring, forming a dihydroxylated intermediate, which is a crucial step in preparing the ring for cleavage. nih.gov For example, toluate dioxygenase (TADO) from Pseudomonas putida mt-2 can act on a range of substituted benzoates. nih.gov Its specificity is highest for m-toluate, but it also shows activity towards 3-chlorobenzoate (B1228886) and 4-chlorobenzoate, converting them into their corresponding 1,2-cis-dihydrodiols. nih.gov However, its activity is significantly lower for ortho-substituted benzoates like 2-chlorobenzoate. nih.gov This suggests that the position of the substituent on the benzoic acid ring plays a critical role in enzyme activity.

Once the chlorinated catechol is formed, the aromatic ring is cleaved, and the chlorine atom is subsequently removed. The degradation of chlorophenols, which can be intermediates in these pathways, is also well-documented. For example, the degradation of 4-chlorophenol (B41353) can proceed through a chlorocatechol pathway or a hydroquinone (B1673460) pathway, both leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

Microbial Degradation of Trifluoromethylated Aromatic Compounds

The bioremediation of organofluorine compounds presents a greater challenge due to the high strength of the carbon-fluorine bond. mdpi.com However, microbial degradation of such compounds is not impossible and often relies on a strategy of "metabolic activation." researchgate.netmdpi.com This involves initial enzymatic attacks on other, more susceptible parts of the molecule, which can then facilitate the cleavage of the C-F bond. researchgate.netmdpi.com

For aromatic compounds containing a trifluoromethyl group, the initial attack is likely to be on the aromatic ring itself, similar to the degradation of chlorinated aromatics. Aerobic bacteria that degrade alkylbenzoates have been shown to metabolize m- and p-trifluoromethyl-benzoates. nih.gov The process typically involves a dioxygenase-mediated dihydroxylation of the ring, followed by ring cleavage. nih.gov However, this can sometimes lead to the formation of recalcitrant intermediates. nih.gov

Synergistic Effects of Microbial Consortia

In natural environments, the degradation of complex pollutants is often carried out by microbial consortia rather than single microbial species. nih.gov Different members of the consortium can perform different steps in the degradation pathway, leading to a more complete and efficient breakdown of the compound. For instance, a stable carbazole-degrading microbial consortium consisting of Chryseobacterium sp. NCY and Achromobacter sp. NCW has been identified. nih.gov Similarly, algal-bacterial consortia have shown potential in accelerating the degradation of certain aromatic pollutants. oup.com Such consortia could be particularly effective for degrading compounds like this compound, where different enzymatic capabilities may be required to address the chloro and trifluoromethyl substituents.

The table below summarizes various microorganisms and their capabilities in degrading related aromatic compounds.

| Microorganism/Consortium | Degraded Compound(s) | Key Findings |

| Pseudomonas putida mt-2 | Substituted benzoates (e.g., 3-chlorobenzoate, 4-chlorobenzoate) | Toluate dioxygenase exhibits broad substrate specificity but is less active on ortho-substituted benzoates. nih.gov |

| Pseudomonas species | 2-fluoro-, 4-fluoro-, 3-chloro-, and 4-chlorobenzoate | Capable of degrading halobenzoates under denitrifying conditions. researchgate.net |

| Chryseobacterium sp. NCY and Achromobacter sp. NCW | Carbazole | A stable microbial consortium for the degradation of a heterocyclic aromatic compound. nih.gov |

| Algal-bacterial consortium | Naphthalene monosulfonic acids, chlorobenzoates | Algae can perform initial transformations (e.g., desulfonation, dehalogenation) that facilitate further bacterial degradation. oup.com |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry